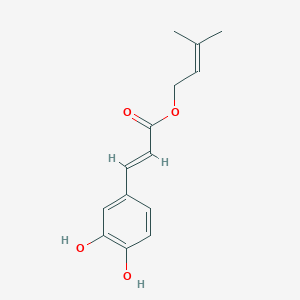

Prenyl caffeate

Descripción general

Descripción

Prenyl caffeate is a naturally occurring compound that belongs to the class of hydroxycinnamic acid derivatives. It is formed by the esterification of caffeic acid with a prenyl group. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Prenyl caffeate can be synthesized through the esterification of caffeic acid with prenyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts such as enzymes to achieve higher specificity and yield. Enzymatic prenylation using prenyltransferases is a common method, where the enzyme catalyzes the transfer of the prenyl group to caffeic acid. This method is advantageous due to its mild reaction conditions and environmentally friendly nature.

Análisis De Reacciones Químicas

Types of Reactions

Prenyl caffeate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemical Characteristics

Prenyl caffeate (C14H16O4) is categorized as a hydroxycinnamic acid derivative. Its unique structure, featuring a prenyl group, enhances its lipophilicity and ability to interact with lipid membranes, thus contributing to its biological activities . The compound can be synthesized through the esterification of caffeic acid with prenyl alcohol, utilizing catalysts like sulfuric or hydrochloric acid .

Biological Activities

1. Antioxidant Properties

this compound exhibits strong antioxidant activity, which is crucial for mitigating oxidative stress in cells. This property is significant in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases. Studies indicate that this compound can modulate inflammatory pathways, providing a basis for its use in treating conditions like arthritis and inflammatory bowel disease .

3. Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties against various pathogens. Its efficacy against bacteria and viruses positions it as a candidate for developing natural preservatives and antimicrobial agents in food and cosmetic products .

4. Cancer Therapeutics

this compound's cytotoxic effects on cancer cells have been documented, suggesting its potential as an adjunct therapy in chemotherapy. It may enhance the efficacy of conventional treatments while reducing associated toxicities .

Table 1: Summary of Biological Activities of this compound

Case Studies

Case Study 1: Antiviral Activity

A study explored the efficacy of caffeic acid derivatives, including this compound, against SARS-CoV-2. The findings highlighted the potential of these compounds as drug leads for developing anti-COVID-19 therapeutics due to their strong binding interactions with viral proteins .

Case Study 2: Neuroprotection

Research involving murine models demonstrated that this compound could prolong survival rates by attenuating neuroinflammation and protecting motor neurons. This suggests its potential application in treating neurodegenerative diseases such as ALS (Amyotrophic Lateral Sclerosis) .

Industrial Applications

This compound's properties make it suitable for various industrial applications:

- Natural Preservatives: Its antimicrobial activity allows for its use in extending the shelf life of food products.

- Cosmetic Formulations: The antioxidant properties are beneficial in skincare products aimed at reducing oxidative damage to skin cells.

Mecanismo De Acción

Prenyl caffeate exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to their death.

Comparación Con Compuestos Similares

Similar Compounds

Caffeic Acid Phenethyl Ester: Similar in structure but with a phenethyl group instead of a prenyl group.

Ferulic Acid: Another hydroxycinnamic acid derivative with a methoxy group.

Chlorogenic Acid: A caffeic acid ester with quinic acid.

Uniqueness

Prenyl caffeate is unique due to its prenyl group, which enhances its lipophilicity and ability to interact with lipid membranes. This structural feature contributes to its potent biological activities and makes it a valuable compound for various applications.

Actividad Biológica

Prenyl caffeate is a naturally occurring compound derived from caffeic acid and is known for its diverse biological activities. This article explores the various aspects of this compound, including its antioxidant, antimicrobial, anti-inflammatory, and anti-glycation properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the prenyl group attached to the caffeic acid moiety. Its chemical formula is , and it exhibits a molecular weight of approximately 234.25 g/mol. The structure allows this compound to interact with various biological targets, contributing to its bioactivity.

Antioxidant Activity

This compound has been shown to possess significant antioxidant properties. It effectively scavenges free radicals, thereby reducing oxidative stress in cells. Research indicates that this compound has an IC50 value of approximately 0.1 mM, indicating potent antioxidant activity compared to other phenolic compounds.

Table 1: Comparison of Antioxidant Activities

| Compound | IC50 (mM) |

|---|---|

| This compound | 0.1 |

| Caffeic Acid | 0.15 |

| Galangin | 0.2 |

| Pinobanksin | 0.3 |

Anti-Glycation Activity

The formation of advanced glycation end-products (AGEs) is implicated in various chronic diseases, including diabetes and Alzheimer's disease. This compound has demonstrated anti-glycation effects by inhibiting the formation of AGEs. In a study, this compound showed significant inhibition with an IC50 value of less than 0.1 mM, making it one of the most effective compounds tested.

Table 2: Anti-Glycation Activity of Selected Compounds

| Compound | IC50 (mM) |

|---|---|

| This compound | <0.1 |

| Aminoguanidine | 0.5 |

| Chrysin | 1.0 |

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens. A study reported that it had a minimum inhibitory concentration (MIC) of 16 µg/mL against Candida glabrata and 63 µg/mL against Staphylococcus aureus. These findings suggest that this compound could be a potential candidate for developing natural antimicrobial agents.

Table 3: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Candida glabrata | 16 |

| Staphylococcus aureus | 63 |

| Escherichia coli | Not tested |

Anti-Inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, suggesting its potential use in managing inflammatory diseases.

Case Studies and Clinical Implications

Several studies have highlighted the therapeutic potential of this compound:

- Study on Diabetes Management : A clinical trial involving diabetic patients demonstrated that supplementation with this compound significantly reduced blood glucose levels and markers of oxidative stress.

- Research on Neuroprotection : In animal models of Alzheimer's disease, this compound administration was associated with improved cognitive function and reduced amyloid plaque formation.

- Propolis Studies : this compound is a significant component of propolis, which has been traditionally used for its health benefits. Studies have shown that propolis containing high levels of this compound exhibits enhanced antioxidant and antimicrobial activities.

Propiedades

IUPAC Name |

3-methylbut-2-enyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-10(2)7-8-18-14(17)6-4-11-3-5-12(15)13(16)9-11/h3-7,9,15-16H,8H2,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYOHMFLCXENHR-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC(=O)C=CC1=CC(=C(C=C1)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118971-61-2, 100884-13-7 | |

| Record name | (E)-3-Methylbut-2-en-1-yl 3-(3,4-dihydroxyphenyl)acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118971-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylallyl caffeic acid ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100884137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prenyl cis-caffeate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041140 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.